molecular formula C25H22N2O5 B6490452 N-(3,4-dimethoxyphenyl)-3-(2-phenylacetamido)-1-benzofuran-2-carboxamide CAS No. 888454-22-6

N-(3,4-dimethoxyphenyl)-3-(2-phenylacetamido)-1-benzofuran-2-carboxamide

Cat. No.: B6490452
CAS No.: 888454-22-6
M. Wt: 430.5 g/mol
InChI Key: BSGCELRHSMJVMU-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxyphenyl)-3-(2-phenylacetamido)-1-benzofuran-2-carboxamide is a synthetic organic compound with a complex structure that includes a benzofuran core, an amide linkage, and various aromatic substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethoxyphenyl)-3-(2-phenylacetamido)-1-benzofuran-2-carboxamide typically involves multiple steps:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized through the cyclization of 2-hydroxybenzaldehyde derivatives with appropriate reagents under acidic or basic conditions.

    Introduction of the Amide Group: The amide linkage is introduced by reacting the benzofuran derivative with 2-phenylacetic acid or its derivatives in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

    Substitution with Dimethoxyphenyl Group: The final step involves the substitution of the benzofuran derivative with 3,4-dimethoxyaniline under conditions that facilitate amide bond formation, such as using DCC (dicyclohexylcarbodiimide) as a coupling agent.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the amide or aromatic rings, potentially leading to the formation of amines or reduced aromatic systems.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

The major products of these reactions depend on the specific conditions and reagents used but can include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, N-(3,4-dimethoxyphenyl)-3-(2-phenylacetamido)-1-benzofuran-2-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

Biologically, this compound may be studied for its interactions with enzymes and receptors. Its structural features suggest potential as an inhibitor or modulator of biological pathways, which could be useful in drug discovery.

Medicine

In medicine, the compound’s potential therapeutic effects are of interest. It may exhibit anti-inflammatory, anticancer, or antimicrobial properties, making it a candidate for further pharmacological studies.

Industry

Industrially, the compound could be used in the development of new pharmaceuticals, agrochemicals, or specialty chemicals. Its synthesis and functionalization provide opportunities for creating products with specific desired properties.

Mechanism of Action

The mechanism of action of N-(3,4-dimethoxyphenyl)-3-(2-phenylacetamido)-1-benzofuran-2-carboxamide likely involves interactions with specific molecular targets such as enzymes or receptors. The compound’s amide and benzofuran moieties may facilitate binding to active sites, altering the activity of the target molecules. Pathways involved could include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

    N-(3,4-dimethoxyphenyl)-3-(2-phenylacetamido)-1-benzofuran-2-carboxamide: shares similarities with other benzofuran derivatives and amide-containing compounds.

    3-(2-phenylacetamido)-1-benzofuran-2-carboxamide: Lacks the dimethoxyphenyl group, which may affect its biological activity and chemical reactivity.

    N-(3,4-dimethoxyphenyl)-1-benzofuran-2-carboxamide: Lacks the phenylacetamido group, potentially altering its pharmacological properties.

Uniqueness

The unique combination of the benzofuran core, amide linkage, and dimethoxyphenyl substituent in this compound provides distinct chemical and biological properties. This makes it a valuable compound for various scientific and industrial applications, distinguishing it from other similar molecules.

Properties

IUPAC Name

N-(3,4-dimethoxyphenyl)-3-[(2-phenylacetyl)amino]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N2O5/c1-30-20-13-12-17(15-21(20)31-2)26-25(29)24-23(18-10-6-7-11-19(18)32-24)27-22(28)14-16-8-4-3-5-9-16/h3-13,15H,14H2,1-2H3,(H,26,29)(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSGCELRHSMJVMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)CC4=CC=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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